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Cat. No.: B12391523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of lingdolinurad
(formerly ABP-671), a novel URAT1 inhibitor, for the treatment of chronic gout. The information

is based on publicly available data from clinical trials and outlines its potential use, mechanism

of action, and available efficacy and safety data. Protocols for key experimental concepts are

also provided.

Introduction
Lingdolinurad is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key

protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1]

[2] By blocking URAT1, lingdolinurad increases the excretion of uric acid in urine, thereby

lowering serum uric acid (sUA) levels.[1] Elevated sUA, or hyperuricemia, is a primary factor in

the development of gout, a painful inflammatory arthritis caused by the crystallization of

monosodium urate in the joints and other tissues.[2]

Current gout management guidelines from the American College of Rheumatology and other

international bodies recommend a treat-to-target approach, aiming for an sUA level below 6

mg/dL, and in some cases, below 5 mg/dL, to control gout symptoms and resolve tophi.[3][4][5]

While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat are first-line treatments,

a significant number of patients do not reach their target sUA levels with monotherapy.[6] This

has led to the exploration of combination therapies, and URAT1 inhibitors like lingdolinurad
are a promising class of drugs for this purpose.
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Mechanism of Action: URAT1 Inhibition
Lingdolinurad exerts its therapeutic effect by specifically targeting the URAT1 transporter

located in the apical membrane of the proximal tubule cells in the kidneys.[1] Under normal

physiological conditions, URAT1 reabsorbs approximately 90% of the filtered uric acid from the

urine back into the blood.[2] In individuals with hyperuricemia, this reabsorption contributes to

elevated sUA levels.

By inhibiting URAT1, lingdolinurad blocks this reabsorption process, leading to increased

renal excretion of uric acid and a subsequent reduction in sUA levels.[1] This mechanism of

action is complementary to that of XOIs, which reduce the production of uric acid.
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Figure 1: Gout pathophysiology and sites of drug action.
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Recent press releases have announced positive topline results from a global Phase 2b/3

clinical trial of lingdolinurad.[3][4][7] This multicenter, randomized, double-blind, six-month

study compared different doses of lingdolinurad to allopurinol (in a treat-to-target approach)

and a placebo.[4]

Efficacy Data
The trial successfully met its primary and secondary endpoints, demonstrating lingdolinurad's

strong efficacy in lowering sUA levels.[4]

Table 1: Summary of Lingdolinurad Phase 2b/3 Efficacy Results (vs. Allopurinol and Placebo)

Efficacy
Endpoint

Lingdolinurad Allopurinol Placebo Citation

sUA Lowering
Superior to

allopurinol

Treat-to-Target

(up to 800

mg/day)

- [3][4]

Patients

Reaching sUA <

6 mg/dL

Higher proportion

than allopurinol
- - [7]

Patients

Reaching sUA <

5 mg/dL

Higher proportion

than allopurinol
- - [3][4]

Patients

Reaching sUA <

4 mg/dL

Higher proportion

than allopurinol
- - [3][4][7]

Reduction in

Acute Gout

Attacks

Up to 42%

maximum risk

reduction (weeks

15-28)

- - [3][4][7]

Tophus Diameter

Reduction

91% response

rate by week 28
- - [3][7][8]
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Note: Data is based on company press releases and may be subject to change upon full peer-

reviewed publication.

A Phase 2a dose-escalating study in patients with mild to moderate renal impairment also

showed that lingdolinurad lowered sUA levels below the 6 mg/dL threshold and was safe and

well-tolerated.[9] Doses from 2 mg to 12 mg once daily reduced sUA below 6 mg/dL in all

patients, and 85.7% of subjects reached the 5 mg/dL target at the lowest dose of 1 mg.[9]

Safety and Tolerability
Topline results from the Phase 2b/3 trial indicate that lingdolinurad has a favorable safety

profile.[3][5] The overall adverse events in the recommended Phase 3 dose group were

comparable to the placebo group.[4] Notably, no cardiovascular risks or liver toxicity were

reported, which are concerns with some other urate-lowering therapies.[3][5][7]

Lingdolinurad in Combination with Other Gout
Therapies
While the most recent clinical trial data for lingdolinurad focuses on its use as a monotherapy

compared to allopurinol, the mechanism of action of URAT1 inhibitors makes them well-suited

for combination therapy, particularly with XOIs.[10] This dual-mechanism approach—reducing

uric acid production with an XOI and increasing its excretion with a URAT1 inhibitor—can be

effective for patients who do not reach their target sUA with monotherapy.[10]

Although specific data on lingdolinurad combination therapy is not yet available, studies with

other URAT1 inhibitors, such as lesinurad, have demonstrated the efficacy of this approach.

For example, lesinurad in combination with allopurinol or febuxostat has been shown to

significantly increase the proportion of patients achieving their target sUA levels compared to

XOI monotherapy.[10][11]

Future clinical trials will be necessary to establish the efficacy and safety of lingdolinurad in

combination with allopurinol, febuxostat, and for the management of acute gout flares in

combination with anti-inflammatory agents like colchicine.
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The following are generalized protocols for key experiments relevant to the study of

lingdolinurad and other urate-lowering therapies.

Protocol 1: Assessment of Urate-Lowering Efficacy in a
Phase 2/3 Clinical Trial
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Figure 2: Generalized workflow for a gout clinical trial.
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Patient Population: Adult patients with a diagnosis of gout and hyperuricemia (e.g., sUA ≥ 7

mg/dL). Patients may be required to have a history of gout flares or the presence of tophi.

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.

Treatment Arms:

Lingdolinurad (various doses, e.g., 2 mg, 4 mg) once daily.

Allopurinol (dose-titrated to a target sUA of < 6 mg/dL, e.g., starting at 100 mg/day and

titrating up to 800 mg/day).

Placebo once daily.

Concomitant Medication: All patients should receive prophylactic anti-inflammatory therapy

(e.g., colchicine, NSAIDs) for the initial period of the trial (e.g., first 8-16 weeks) to reduce the

risk of treatment-initiation gout flares.

Primary Endpoint: The proportion of subjects who achieve a target sUA level (e.g., < 6.0

mg/dL) at the end of the treatment period (e.g., 6 months).

Secondary Endpoints:

Proportion of subjects achieving more stringent sUA targets (e.g., < 5.0 mg/dL, < 4.0

mg/dL).

Mean change in sUA from baseline.

Rate of gout flares over the treatment period.

Change in tophus size for patients with tophaceous gout.

Safety and tolerability, including the incidence of adverse events.

Data Analysis: Statistical comparisons of the proportion of responders in each treatment arm

will be performed using appropriate statistical tests (e.g., chi-squared test). Continuous

variables will be analyzed using methods such as ANCOVA.
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Protocol 2: In Vitro Assessment of URAT1 Inhibition
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with a plasmid

expressing human URAT1.

Assay Principle: Measure the uptake of a radiolabeled substrate of URAT1 (e.g., [14C]uric

acid) in the presence and absence of the inhibitor (lingdolinurad).

Procedure: a. Plate the URAT1-expressing HEK293 cells in a multi-well plate and grow to

confluence. b. Wash the cells with a pre-incubation buffer. c. Incubate the cells with varying

concentrations of lingdolinurad for a specified time. d. Add [14C]uric acid to the wells and

incubate to allow for uptake. e. Stop the uptake by rapidly washing the cells with ice-cold

buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation

counter.

Data Analysis: a. Calculate the percentage of inhibition of uric acid uptake at each

concentration of lingdolinurad compared to the vehicle control. b. Plot the percentage of

inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-

response curve to determine the IC50 value (the concentration of inhibitor that causes 50%

inhibition of URAT1 activity).

Conclusion
Lingdolinurad is a promising new URAT1 inhibitor for the treatment of chronic gout. Topline

results from a Phase 2b/3 clinical trial suggest that it is highly effective in lowering sUA levels,

with a safety profile comparable to placebo. While specific data on its use in combination with

other gout therapies is not yet available, its mechanism of action makes it a strong candidate

for use with XOIs in patients who do not achieve their target sUA with monotherapy. Further

peer-reviewed publications of the clinical trial data are anticipated and will provide a more

detailed understanding of the efficacy and safety of lingdolinurad.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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